Antiviral Potency Against Zika Virus: A Tetrahydrobenzothiophene Derivative Demonstrates Superior Activity Compared to Ribavirin
A derivative of the 4,5,6,7-tetrahydrobenzo[b]thiophene core scaffold, compound 5v, demonstrated potent anti-ZIKV activity with an EC50 value 6- to 20-fold lower than the positive control ribavirin (RBV) [1]. This indicates a significantly higher potency for this scaffold in inhibiting Zika virus replication. Furthermore, compound 5v remained effective against ZIKV strains of different genetic lineages (MR766 and HPF2013), suggesting a lower risk of resistance development due to strain mutations [1].
| Evidence Dimension | Antiviral potency against Zika virus (ZIKV) |
|---|---|
| Target Compound Data | Compound 5v (tetrahydrobenzo[b]thiophene derivative) EC50 = 6–20 times lower than ribavirin [1] |
| Comparator Or Baseline | Ribavirin (RBV), a standard antiviral nucleoside analog |
| Quantified Difference | 6- to 20-fold improvement in EC50 (lower concentration required) |
| Conditions | Cell-based assay measuring inhibition of ZIKV-induced cytopathic effect (CPE) in Vero cells [1] |
Why This Matters
This level of potency improvement provides a clear scientific rationale for selecting this scaffold over ribavirin-based approaches for anti-ZIKV drug development.
- [1] Design, synthesis and evaluation of novel substituted 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potential anti-ZIKV agents. (2026). Bioorganic Chemistry, 109833. View Source
